

# Core Principle: Bioorthogonal Conjugation with DFO-BCN

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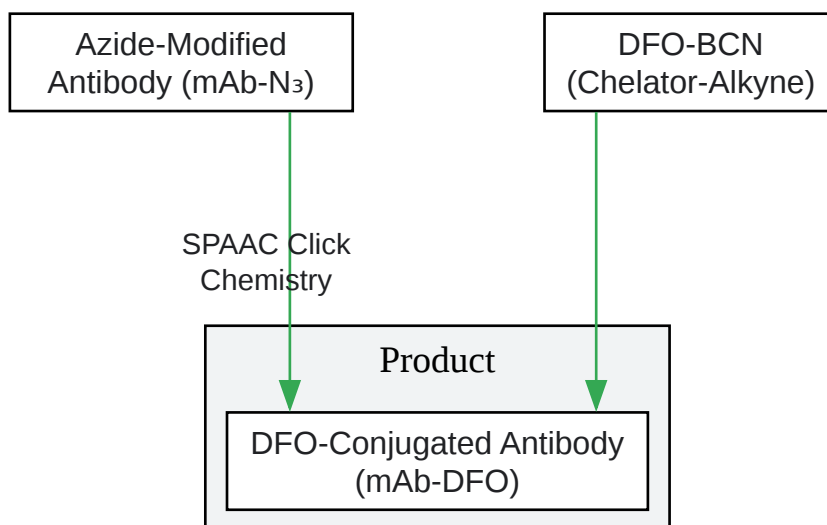
## Compound of Interest

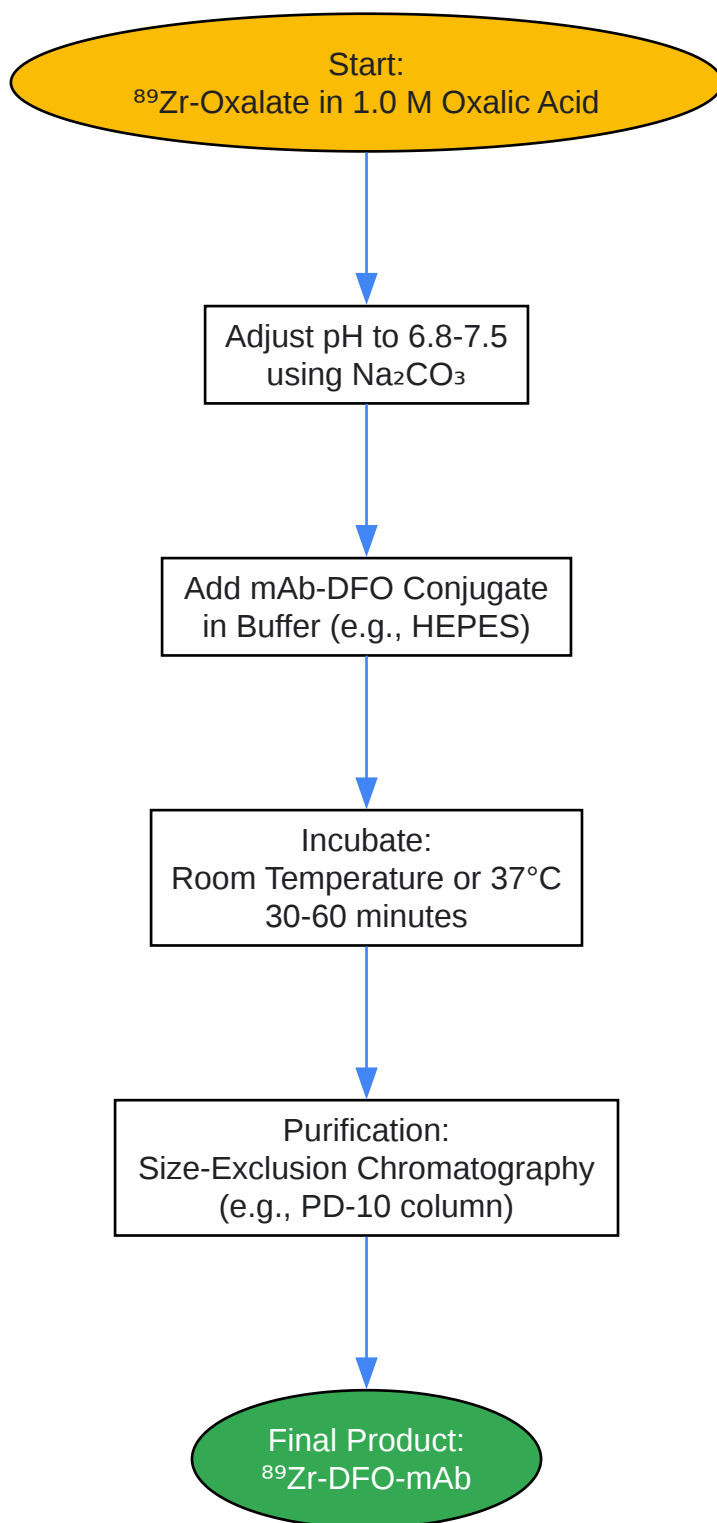
Compound Name: *Dfo-bcn*

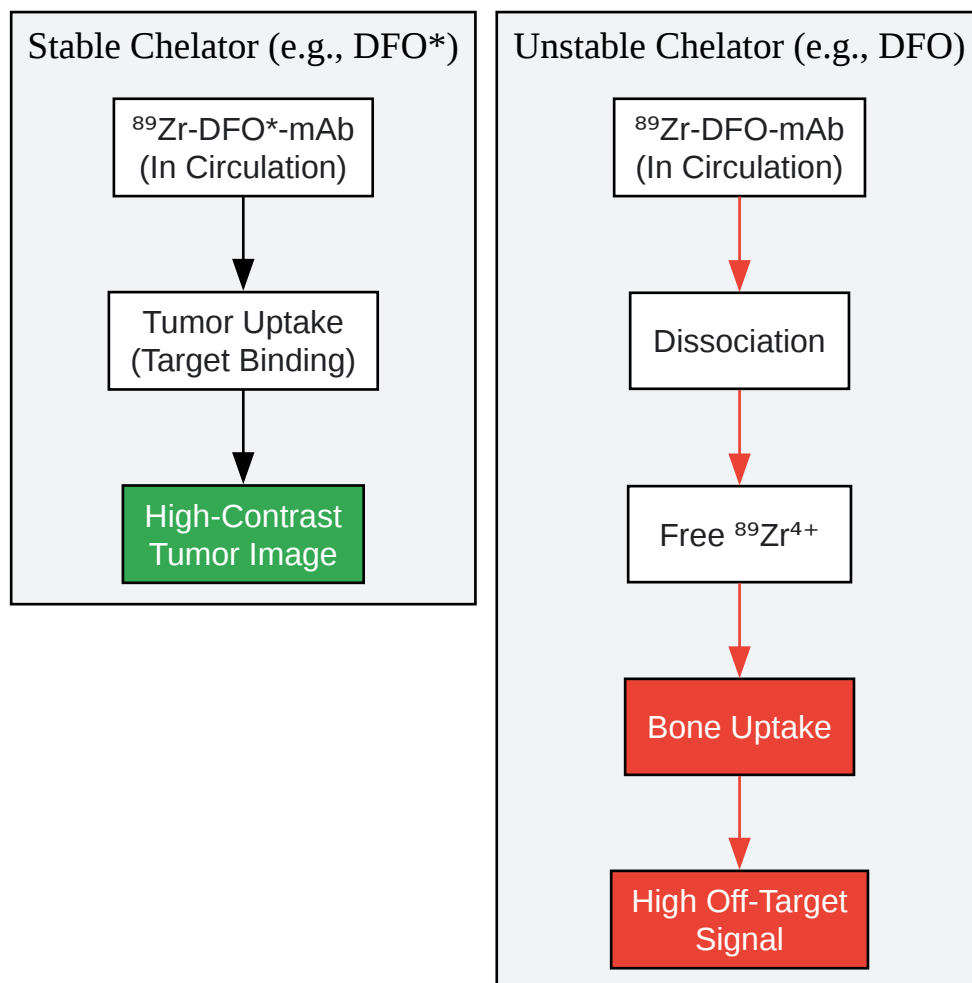
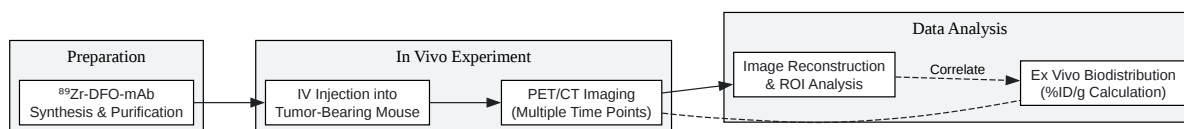
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**DFO-BCN** utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.<sup>[4]</sup> This reaction allows for the covalent ligation of the DFO chelator to an azide-modified biomolecule with high efficiency and specificity under mild, physiological conditions. This bioorthogonal approach prevents unwanted side reactions with other functional groups within the protein, preserving its integrity and function.







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## References

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